molecular formula C14H21NOS B4887659 1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine

1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine

Cat. No. B4887659
M. Wt: 251.39 g/mol
InChI Key: ZCAHXROUONVQEV-UHFFFAOYSA-N
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Description

1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine, commonly known as PIT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

PIT has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PIT has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. PIT has also been used as a ligand in catalytic reactions and as a building block for the synthesis of complex organic molecules. Additionally, PIT has been studied for its potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of PIT is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which is an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, PIT may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that PIT has a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. PIT has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using PIT in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, PIT has shown promising results in various applications, making it a versatile compound for research. However, one limitation of using PIT is its potential toxicity, which requires careful handling and disposal of the compound.

Future Directions

There are several future directions for research on PIT, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. Additionally, more research is needed to understand the potential side effects and toxicity of PIT, which can inform its safe use in research and potential clinical applications.
Conclusion
In conclusion, 1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications. Its simple synthesis method and versatile properties make it a valuable compound for further exploration in various fields. However, its potential toxicity requires careful handling and disposal, and more research is needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-10(2)13-8-12(9-17-13)14(16)15-6-4-11(3)5-7-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAHXROUONVQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CSC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)[5-(propan-2-yl)thiophen-3-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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